molecular formula C9H20O2Si B047776 (R)-2-(tert-Butyldimethylsilyloxy)propanal CAS No. 111819-71-7

(R)-2-(tert-Butyldimethylsilyloxy)propanal

Cat. No. B047776
M. Wt: 188.34 g/mol
InChI Key: YMIIHJBTQLZXBV-MRVPVSSYSA-N
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Description

“®-2-(tert-Butyldimethylsilyloxy)propanal” is a type of organic compound . It is often used as a building block in various chemical reactions .

Scientific Research Applications

  • Kinzy and Schmidt (1987) demonstrated that tert-Butyldimethylsilyl chloride is useful for direct 3,6-di-O-protection of D-glucal and D-galactal, which are valuable 2-azido-2-deoxy-gluco- and -galactopyranosyl donors for glycosylation reactions (Kinzy & Schmidt, 1987).

  • Shuklov et al. (2014) noted that the synthesis of (R)-propane-1,2-diol from lactides by dynamic kinetic resolution serves as a chiral building block for synthesizing important enantiopure esters like propylene carbonate and chiral polymers (Shuklov et al., 2014).

  • Dayoub, Diab, and Doutheau (2002) reported that Rhodium(II)-catalyzed C-H insertion reaction yields 2-phosphonocyclopenten-2-ones from primary e-tert-butyldimethylsilyloxy--diazo--ketophosphonates (Dayoub, Diab, & Doutheau, 2002).

  • Denmark, Wynn, and Beutner (2002) discovered that the tert-butyldimethylsilyl ketene acetal of methyl acetate can promote aldol addition reactions between aldehydes and silyl ketene acetals with excellent enantioselectivity (Denmark, Wynn, & Beutner, 2002).

  • Corey and Venkateswarlu (1972) found that dimethyl-tert-butylsilyl derivatives are useful in a wide variety of hydroxyl-protecting applications, including the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

  • Ruan, Luo, Du, and Huang (2011) conducted the asymmetric vinylogous Mannich reaction of 2-(tert-butyldimethylsilyloxy)furan with (R(S))- or (S(S))-t-BS-imines to produce 5-aminoalkylbutenolides (Ruan et al., 2011).

  • Gielen et al. (1999) synthesized di- and tri-organotin derivatives of 3S,4S-3-[(R)-1-tert-butyl-dimethylsilyloxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetidinone, showing potential antitumor activity (Gielen et al., 1999).

properties

IUPAC Name

(2R)-2-[tert-butyl(dimethyl)silyl]oxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIIHJBTQLZXBV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450837
Record name (R)-2-(tert-Butyldimethylsilyloxy)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(tert-Butyldimethylsilyloxy)propanal

CAS RN

111819-71-7
Record name (R)-2-(tert-Butyldimethylsilyloxy)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-[(tert-butyldimethylsilyl)oxy]propanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SY Seo, CW Nho, D Shin - Notes, 2012 - academia.edu
College of Pharmacy, Woosuk University, Wanju 565-701, Korea† Natural Products Research Center, KIST Gangneung Institute, Gangneung 210-340, Korea‡ College of Pharmacy, …
Number of citations: 1 www.academia.edu
S Subba, S Mandal - SynOpen, 2020 - thieme-connect.com
A diastereoselective approach to the synthesis of berkeleylactone F is presented. The synthetic strategy is initiated with commercially available (R)-glycidol, 1,6-heptadiyne, and (R)-(+)-…
Number of citations: 4 www.thieme-connect.com

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